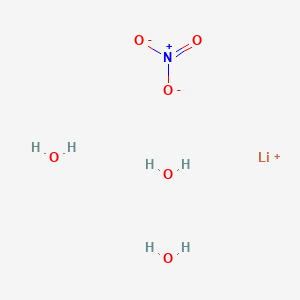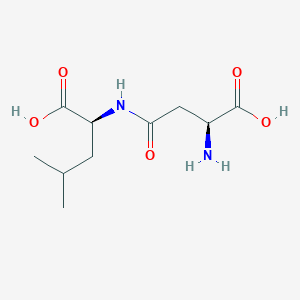
beta-Asp-Leu
Descripción general
Descripción
Beta-Asp-Leu is a dipeptide that is the N- (L-beta-aspartyl) derivative of L-leucine . It has a role as a human urinary metabolite and is functionally related to an aspartic acid and a leucine .
Synthesis Analysis
The synthesis of beta-Asp-Leu involves complex biochemical pathways. For instance, the fatty acid β-oxidation pathway is activated by Leu deprivation in HepG2 cells . Also, prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups has been reported .
Molecular Structure Analysis
Beta-Asp-Leu has a molecular formula of C10H18N2O5 . The average mass is 246.260 Da and the monoisotopic mass is 246.121567 Da .
Chemical Reactions Analysis
Beta-Asp-Leu can undergo various chemical reactions. For example, it has been found that a beta-aspartic acid (β-Asp) residue can be formed spontaneously through the deamination reaction of asparagines and the isomerization of α-Asp under physiological conditions .
Physical And Chemical Properties Analysis
Beta-Asp-Leu has a density of 1.3±0.1 g/cm3, a boiling point of 527.6±50.0 °C at 760 mmHg, and an enthalpy of vaporization of 87.8±6.0 kJ/mol . It also has a flash point of 272.9±30.1 °C and an index of refraction of 1.517 .
Aplicaciones Científicas De Investigación
1. Peptide Chemistry and Biochemistry
H-Asp(Leu-OH)-OH
is a dipeptide composed of aspartic acid (Asp) and leucine (Leu). It has garnered interest in peptide chemistry and biochemistry due to its unique structure and potential biological activities.
Methods of Application:
Researchers synthesize H-Asp(Leu-OH)-OH using solid-phase peptide synthesis (SPPS). This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. After assembly, the peptide is cleaved from the resin and deprotected to yield the final product.
Results and Outcomes:
Studies have shown that H-Asp(Leu-OH)-OH exhibits moderate antimicrobial activity against certain bacterial strains. Additionally, it may interact with membrane receptors and influence cellular processes . Further investigations are needed to explore its potential as a drug lead or as a tool for studying protein-peptide interactions.
6. Peptide-Based Materials
H-Asp(Leu-OH)-OH
contributes to the design of peptide-based materials.
Methods of Application:
Researchers incorporate H-Asp(Leu-OH)-OH into self-assembling peptides, hydrogels, or nanofibers. These materials find applications in tissue engineering and drug release.
Results and Outcomes:
By exploiting the self-assembly properties of H-Asp(Leu-OH)-OH , scientists create functional biomaterials with tailored properties. These materials hold promise for regenerative medicine and controlled drug delivery.
Direcciones Futuras
The future directions of beta-Asp-Leu research could involve further exploration of its potential applications in various fields. For instance, self-assembling peptides have shown tremendous potential in the fields of material sciences, nanoscience, and medicine . Therefore, beta-Asp-Leu, being a dipeptide, could potentially be used in these areas.
Propiedades
IUPAC Name |
(2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-8(13)4-6(11)9(14)15/h5-7H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJILWQAFPUBHP-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Asp(Leu-OH)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



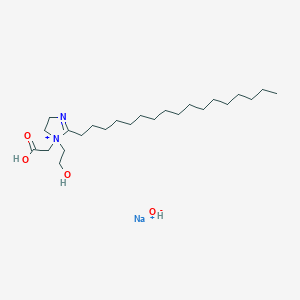





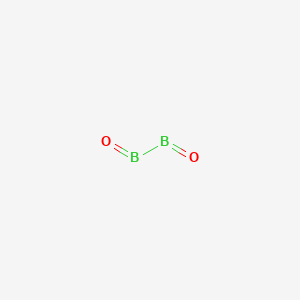
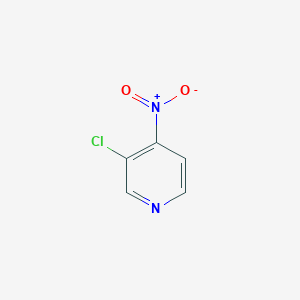
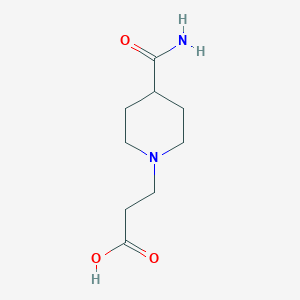
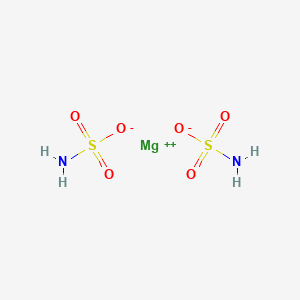
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
